Product packaging for 4-[(Anilinocarbonyl)amino]benzoic acid(Cat. No.:CAS No. 5467-09-4)

4-[(Anilinocarbonyl)amino]benzoic acid

Cat. No.: B1614530
CAS No.: 5467-09-4
M. Wt: 256.26 g/mol
InChI Key: WWHQSKZQAUJERQ-UHFFFAOYSA-N
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Description

Historical Perspective and Early Academic Investigations of 4-[(Anilinocarbonyl)amino]benzoic acid

Significance and Rationale for Contemporary Academic Research on this compound

The contemporary significance of this compound in academic research is largely driven by its potential as a building block in the development of novel therapeutic agents. A key area of interest is its use in the design of enzyme inhibitors.

One of the primary rationales for its use is the structural motif it provides. The benzamido group can interact with specific residues within the active sites of enzymes, while the benzoic acid end allows for further chemical modifications to enhance properties such as solubility, bioavailability, and potency.

A significant focus of modern research has been on the development of soluble epoxide hydrolase (sEH) inhibitors. sEH is an enzyme that metabolizes epoxyeicosatrienoic acids (EETs), which are signaling molecules with various beneficial cardiovascular effects. By inhibiting sEH, the levels of EETs can be increased, offering a potential therapeutic strategy for conditions like hypertension and inflammation. Researchers have designed and synthesized derivatives of this compound to target this enzyme. nih.gov The core structure is used as a scaffold to which other chemical groups are attached to improve interaction with the sEH active site. nih.gov

Current Research Landscape and Emerging Trends Pertaining to this compound

The current research landscape for this compound is characterized by its application in drug discovery and medicinal chemistry. The primary trend involves the synthesis of new derivatives and their biological evaluation.

A notable area of investigation is the synthesis of 4-benzamidobenzoic acid hydrazide derivatives as novel soluble epoxide hydrolase inhibitors. nih.gov In these studies, the carboxylic acid group of this compound is converted into a hydrazide, which then serves as a point for further chemical elaboration. This approach aims to create molecules with improved inhibitory activity and better pharmacokinetic profiles. nih.gov

The synthesis of these derivatives typically involves a multi-step process. First, 4-aminobenzoic acid is reacted with a substituted benzoyl chloride to form the corresponding 4-benzamidobenzoic acid. nih.gov This intermediate is then esterified and subsequently treated with hydrazine (B178648) hydrate (B1144303) to yield the hydrazide. nih.gov Finally, new functionalities are introduced by reacting the hydrazide with various anhydrides. nih.gov

The biological evaluation of these synthesized compounds is a critical component of the current research. In vitro assays are used to determine their inhibitory activity against the target enzyme, such as sEH. nih.gov These studies have identified compounds with significant inhibitory potential, highlighting the utility of the this compound scaffold. nih.gov

Table 1: Synthesized Derivatives of this compound and their reported melting points. nih.gov

Compound IDChemical NameMelting Point (°C)
2a4-Benzamidobenzoic acid150-151

Table 2: Research Findings on a Derivative of this compound nih.gov

Compound IDChemical NameTargetInhibitory Activity (%)
6c4-(2-(4-(4-chlorobenzamido) benzoyl)hydrazinyl)-4-oxobutanoic acidSoluble Epoxide Hydrolase (sEH)72

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12N2O3 B1614530 4-[(Anilinocarbonyl)amino]benzoic acid CAS No. 5467-09-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(phenylcarbamoylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c17-13(18)10-6-8-12(9-7-10)16-14(19)15-11-4-2-1-3-5-11/h1-9H,(H,17,18)(H2,15,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWHQSKZQAUJERQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20282664
Record name 4-[(anilinocarbonyl)amino]benzoic acid
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Molecular Weight

256.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5467-09-4
Record name NSC27151
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-[(anilinocarbonyl)amino]benzoic acid
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Record name 4-(3-phenylureido)benzoic acid
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Synthetic Methodologies and Chemical Transformations of 4 Anilinocarbonyl Amino Benzoic Acid

Classical Synthetic Routes for 4-[(Anilinocarbonyl)amino]benzoic acid

The traditional synthesis of this compound, also known as N-phenyl-N'-(4-carboxyphenyl)urea, relies on well-established condensation reactions that form the core urea (B33335) linkage.

Stepwise Condensation Reactions in this compound Synthesis

The most direct and common classical method for synthesizing this compound is through the condensation of 4-aminobenzoic acid with phenyl isocyanate. This reaction involves the nucleophilic attack of the amino group of 4-aminobenzoic acid on the electrophilic carbonyl carbon of phenyl isocyanate. The reaction is typically carried out in a dry aprotic solvent, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), to prevent premature hydrolysis of the isocyanate.

Alternative classical routes involve multiple steps and the use of phosgene (B1210022) or its safer equivalents, such as triphosgene (B27547). In one such pathway, 4-aminobenzoic acid is first reacted with triphosgene in the presence of a base like triethylamine (B128534) to generate an in situ isocyanate intermediate. This reactive intermediate is not isolated but is subsequently treated with aniline (B41778) to form the final urea product. mdpi.com

Another multi-step approach proceeds via a carbamate (B1207046) intermediate. This involves reacting an amine with a chloroformate derivative, such as phenyl chloroformate, to form a carbamate. google.com This carbamate can then react with another amine to yield the unsymmetrical urea. For the target molecule, this could involve the reaction of 4-aminobenzoic acid with phenyl chloroformate, followed by reaction with aniline, or vice versa. A patented method describes the efficient synthesis of urea derivatives by reacting phenyl carbamates with an amine in dimethyl sulfoxide (B87167) (DMSO) at room temperature, which avoids harsh conditions and produces phenol (B47542) as the only by-product. google.com

MethodReactantsKey IntermediatesTypical ConditionsRef.
Direct Condensation4-Aminobenzoic acid, Phenyl isocyanateNoneAnhydrous THF or DMF, Room Temp. arabjchem.org
In situ Isocyanate4-Aminobenzoic acid, Triphosgene, AnilineIsocyanate of 4-aminobenzoic acidAnhydrous THF, Low Temp. → Room Temp. mdpi.com
Carbamate IntermediatePhenyl carbamate, 4-Aminobenzoic acidNoneDMSO, Ambient Temperature google.com

Catalytic Approaches in the Preparation of this compound

While many syntheses of ureas from isocyanates and amines proceed efficiently without catalysis, the use of catalysts can enhance reaction rates and yields, particularly with less reactive substrates. Simple base catalysis, using tertiary amines like pyridine (B92270) or triethylamine, is common in reactions involving phosgene equivalents or chloroformates to neutralize the generated acid (e.g., HCl). mdpi.combioorganic-chemistry.com

More advanced catalytic systems have been developed for urea synthesis, which could be applied to the production of this compound. For instance, palladium-catalyzed carbonylation of aryl halides in the presence of amines offers a scalable route to substituted ureas, although this is more common for structurally complex analogues. vulcanchem.com The direct synthesis of phenylurea from aniline hydrochloride and urea in boiling water illustrates a reaction that proceeds via an equilibrium formation of ammonium (B1175870) cyanate (B1221674), a process that can be considered autocatalytic in nature. orgsyn.org While not directly catalytic, the use of activating agents like 1,1'-carbonyldiimidazole (B1668759) (CDI) to form an activated acylimidazole from one amine, which then reacts with a second amine, represents another strategy to facilitate urea formation under mild conditions.

Novel and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the development of environmentally benign, efficient, and sustainable methods. Several of these "green" approaches are applicable to the synthesis of this compound.

Microwave-Assisted Synthesis of this compound

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating reaction rates, often leading to higher yields and purities in significantly shorter times compared to conventional heating. at.ua The synthesis of urea derivatives is particularly amenable to this technology. Research has demonstrated that N-monosubstituted ureas can be prepared rapidly and in high yield by reacting various amines with potassium cyanate in water under microwave irradiation. sci-hub.seresearchgate.net

This methodology can be directly extrapolated to the synthesis of the target compound. For instance, a mixture of 4-aminobenzoic acid and phenyl isocyanate, or 4-aminobenzoic acid hydrochloride and potassium cyanate followed by reaction with aniline, could be subjected to microwave irradiation in a suitable solvent. sci-hub.se The synthesis of the complex p38α inhibitor BIRB 796, a notable urea-based drug candidate, utilized microwave heating to accelerate the crucial urea formation step, highlighting the method's utility for creating structurally diverse ureas. psu.edu The preparation of N-phenylsuccinimide via microwave heating of aniline and succinic anhydride (B1165640) further showcases the utility of this method for rapid condensation reactions. nih.gov

ReactantsSolventTemperatureTimeYieldRef.
Benzylamine, KOCNWater120 °C7 min90% sci-hub.se
Phenylhydrazine, KOCNWater120 °C5 min85% sci-hub.se
5-Aminopyrazole, IsocyanateDioxane150 °C10 minN/A psu.edu

Solvent-Free and Aqueous Media Syntheses of this compound

The use of water as a reaction medium is a cornerstone of green chemistry, as it is non-toxic, inexpensive, and environmentally benign. A highly efficient, one-pot synthesis of unsymmetrical N,N'-diphenyl ureas has been developed using water as the sole medium, without the need for any base or catalyst. arabjchem.org In this procedure, the amine (e.g., 4-aminobenzoic acid) is dissolved or suspended in water and cooled to approximately 5 °C. The isocyanate (e.g., phenyl isocyanate) is then added slowly, causing the urea product to precipitate directly from the aqueous mixture. arabjchem.org The solid product is then easily isolated by simple filtration, making the workup remarkably simple and clean. arabjchem.org This method is directly applicable to the synthesis of this compound and represents a significant improvement over classical methods that require dry organic solvents.

Solvent-free, or solid-state, reactions represent another green alternative. One-pot synthesis of other heterocyclic compounds under solvent-free conditions and microwave irradiation has been reported, demonstrating the principle of reducing solvent waste. at.ua

Flow Chemistry Applications in this compound Production

Flow chemistry, where reagents are continuously pumped through a reactor, offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, easier automation, and simplified scale-up. nih.gov This technology is well-suited for the synthesis of urea-containing compound libraries and active pharmaceutical ingredients. ru.nlresearchgate.net

The synthesis of this compound can be readily adapted to a continuous flow process. A typical setup would involve two separate inlet streams, one containing 4-aminobenzoic acid in a suitable solvent and the other containing phenyl isocyanate. These streams would be combined at a T-mixer and then passed through a heated reactor coil to ensure complete reaction. The product stream would then be collected, and the product could be isolated through precipitation or continuous crystallization. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to high reproducibility and yield. researchgate.net The development of flow procedures for non-symmetrical ureas using a Staudinger/aza-Wittig sequence demonstrates the versatility of this technology for C-N bond formation. researchgate.net

Derivatization and Functionalization Strategies for this compound

The derivatization of this compound is a key strategy in medicinal chemistry to develop new therapeutic agents. Modifications can be systematically introduced at its reactive functional groups to enhance its properties.

The carboxylic acid group is a primary site for modification, allowing for the synthesis of esters and amides. These transformations can significantly impact the molecule's solubility, lipophilicity, and ability to interact with biological targets.

Esterification:

The synthesis of esters from this compound can be achieved through various methods. A common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. youtube.com This reaction is typically performed under reflux conditions to drive the equilibrium towards the ester product. youtube.com For instance, the reaction of this compound with ethanol (B145695) in the presence of concentrated sulfuric acid would yield ethyl 4-[(anilinocarbonyl)amino]benzoate. The use of an excess of the alcohol can also shift the equilibrium to favor the formation of the ester. youtube.com

Amidation:

The carboxylic acid can also be converted into a wide range of amide derivatives. This is often accomplished by first activating the carboxylic acid, for example, by converting it to an acyl chloride. The resulting acyl chloride can then be reacted with a primary or secondary amine to form the corresponding amide.

A one-pot condensation of carboxylic acids and amines can be mediated by reagents like titanium tetrachloride (TiCl₄) in a solvent such as pyridine. rsc.org In a typical procedure, the carboxylic acid is dissolved in pyridine, and TiCl₄ is added, followed by the amine. The reaction is heated to facilitate the formation of the amide bond. rsc.org Another approach involves the use of coupling agents, such as (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester, which facilitate the direct amidation of carboxylic acids with amines under mild conditions. google.com

A relevant example is the synthesis of 4-benzamidobenzoic acid hydrazides. In this multi-step synthesis, 4-aminobenzoic acid is first reacted with a substituted benzoyl chloride. nih.gov The resulting 4-benzamidobenzoic acid is then esterified, and the ester is subsequently treated with hydrazine (B178648) hydrate (B1144303) to yield the corresponding hydrazide derivative. nih.gov This methodology can be adapted to synthesize hydrazides of this compound.

Reagent/MethodProduct TypeReference
Alcohol, Acid Catalyst (e.g., H₂SO₄)Ester youtube.com
Thionyl Chloride (SOCl₂), then AmineAmide youtube.com
Titanium Tetrachloride (TiCl₄), Amine, PyridineAmide rsc.org
(4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester, AmineAmide google.com
Hydrazine Hydrate (following esterification)Hydrazide nih.gov

The aromatic rings of this compound are susceptible to electrophilic substitution reactions, such as halogenation, nitration, and sulfonation. The position of substitution is directed by the existing functional groups.

The anilino group, even when acylated to an anilinocarbonylamino group, is an ortho-, para-directing group due to the electron-donating nature of the nitrogen atom. researchgate.net However, the activating effect is attenuated by the electron-withdrawing carbonyl group. The carboxylic acid group on the other benzoic acid ring is a deactivating and meta-directing group. google.com Therefore, electrophilic substitution is expected to occur primarily on the anilino ring at positions ortho and para to the amino group.

Halogenation:

The halogenation of anilines and their derivatives can be readily achieved. For instance, the reaction of aniline with bromine water leads to the formation of 2,4,6-tribromoaniline. researchgate.net For N-acylated anilines like this compound, the reaction conditions can be controlled to achieve mono- or di-substitution on the anilino ring. The use of reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) in solvents like acetonitrile (B52724) or acetic acid can be employed for the halogenation of related benzamide (B126) structures. researchgate.net

Nitration:

The nitration of N-acylated anilines is a well-established reaction. A mixture of nitric acid and sulfuric acid is commonly used as the nitrating agent. google.com For substrates similar to this compound, such as 4-acetamidobenzoic acid, nitration occurs at the position ortho to the acetamido group (position 3). google.com A patent describes a process for the highly regioselective nitration of 4-alkanoylamino-3-alkyl-benzoic acid alkyl esters at the 5-position using a mixture of nitric acid and sulfuric acid. google.com This indicates that the substitution pattern can be influenced by the presence of other substituents on the ring.

Sulfonation:

The sulfonation of aniline with concentrated sulfuric acid results in the formation of anilinium hydrogen sulfate, which upon heating, rearranges to form sulfanilic acid. researchgate.net For this compound, sulfonation is expected to occur on the anilino ring, likely at the ortho position, under appropriate reaction conditions.

ReactionReagentsExpected Position of SubstitutionReference
HalogenationBr₂, NBS, or NISOrtho/Para to the amino group on the anilino ring researchgate.net
NitrationHNO₃, H₂SO₄Ortho to the amino group on the anilino ring google.comgoogle.com
Sulfonationconc. H₂SO₄Ortho to the amino group on the anilino ring researchgate.net

The development of conjugates and prodrugs of this compound is a promising strategy to improve its therapeutic potential by enhancing properties such as solubility, stability, and targeted delivery.

Synthesis of Conjugates:

Conjugation with polymers like polyethylene (B3416737) glycol (PEG) is a widely used method to improve the pharmacokinetic properties of small molecule drugs. The synthesis of PEG conjugates of 4-aminobenzoic acid esters has been reported as a platform for protein pegylation. rsc.orgrsc.org This approach can be adapted for this compound. The carboxylic acid group can be esterified with a PEG chain of a desired molecular weight. Alternatively, the amino group of a PEG-amine could be coupled to the carboxylic acid of this compound to form an amide linkage.

Conjugation with amino acids or peptides can also be explored. The carboxylic acid moiety of this compound can be coupled with the amino group of an amino acid or a peptide using standard peptide coupling reagents.

Synthesis of Prodrugs:

A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form in the body. The carboxylic acid group of this compound is an ideal handle for creating prodrugs. Ester prodrugs can be synthesized by reacting the carboxylic acid with various alcohols to improve lipophilicity and cell membrane permeability.

Amino acid prodrugs can be synthesized by forming an ester linkage between the carboxylic acid of the parent drug and the hydroxyl group of a hydroxy-amino acid or an amide linkage with the amino group of an amino acid. nih.gov These prodrugs can be designed to be substrates for specific enzymes, leading to targeted drug release. For example, an amino acid ester prodrug could be a substrate for peptidases or esterases that are abundant in certain tissues or tumors. nih.gov

Conjugate/Prodrug TypeSynthetic StrategyPotential AdvantageReference
Polyethylene Glycol (PEG) ConjugateEsterification or amidation with a PEG derivative.Improved solubility and prolonged circulation time. rsc.orgrsc.org
Amino Acid ConjugateAmide bond formation with an amino acid.Targeted delivery via amino acid transporters. nih.gov
Ester ProdrugEsterification with various alcohols.Enhanced lipophilicity and membrane permeability. nih.gov
Amino Acid ProdrugEster or amide linkage with an amino acid.Enzyme-specific drug release. nih.gov

Biological Activities and Mechanistic Studies of this compound: A Review of Current Research

Despite a comprehensive review of scientific literature, no specific studies detailing the biological activities and mechanistic actions of the chemical compound this compound were identified.

Extensive searches were conducted to locate research pertaining to the anticancer, cytotoxic, and anti-inflammatory properties of this specific molecule. These inquiries aimed to uncover data regarding its effects on cancer cell lines, its potential to induce apoptosis or cell cycle arrest, its influence on cellular signaling pathways, its efficacy in preclinical animal models, and its ability to modulate inflammatory responses.

The investigation did not yield any published research, clinical trial data, or substantive reports that would allow for a detailed analysis as outlined. The scientific community has, to date, not published findings on the following aspects of this compound:

Biological Activities and Mechanistic Studies of 4 Anilinocarbonyl Amino Benzoic Acid

Anti-Inflammatory Properties:There is a lack of information regarding the anti-inflammatory potential of 4-[(Anilinocarbonyl)amino]benzoic acid, including its ability to inhibit the production of pro-inflammatory mediators.

Consequently, the creation of an article with detailed research findings, data tables, and mechanistic insights for this compound is not possible at this time due to the absence of primary research on the compound. Further investigation and new research would be required to elucidate the potential biological activities of this specific chemical entity.

Modulation of Cytokine Production

No specific studies detailing the modulatory effects of this compound on the production of cytokines, such as interleukins (IL), tumor necrosis factor (TNF), or interferons (IFN), were identified in the reviewed scientific literature. Research has been conducted on other urea (B33335) derivatives and their impact on cytokine signaling; for example, N-Methyl-N-1-naphthyl urea has been noted as a disruptor of cytokine-mediated STAT1 signaling. nih.gov However, data directly pertaining to this compound is not available.

Antimicrobial Activities of this compound

No studies were found that specifically evaluate the antibacterial spectrum or the mechanisms of action of this compound against any bacterial strains. While the broader class of urea derivatives has been a subject of investigation for potential antimicrobial agents, with some compounds showing activity against strains like Staphylococcus aureus and Acinetobacter baumannii, research on this compound itself has not been published. nih.govmdpi.comresearchgate.net

There is no available scientific literature on the antifungal efficacy or the cellular targets of this compound. Studies on other N-alkyl substituted urea derivatives have shown some antifungal activity, but these findings are not directly applicable to the subject compound. researchgate.net

A comprehensive search of scientific databases yielded no studies concerning the antiviral potential of this compound or its ability to inhibit viral replication.

Enzyme Inhibition Studies Pertaining to this compound

No specific enzyme inhibition studies for this compound have been reported in the available literature. Research has been conducted on structurally related compounds, highlighting the potential for benzoic acid and urea derivatives to act as enzyme inhibitors. For instance, certain 4-benzamidobenzoic acid hydrazide derivatives have been evaluated as inhibitors of soluble epoxide hydrolase. nih.govbrieflands.comresearchgate.net Additionally, 2-(oxalylamino)-benzoic acid has been identified as a competitive inhibitor of protein-tyrosine phosphatases. nih.gov However, these findings are not directly transferable to this compound, for which specific inhibitory data is absent.

Target Identification and Validation of Enzyme Interactions

Research into the biological targets of compounds structurally related to this compound has identified soluble epoxide hydrolase (sEH) as a primary enzyme target. sEH is a crucial enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with generally anti-inflammatory and vasodilatory effects. By hydrolyzing EETs to their less active dihydroxyeicosatrienoic acid (DHET) forms, sEH reduces the beneficial effects of EETs.

Inhibitors of sEH, such as derivatives of this compound, are designed to bind to the active site of the enzyme, preventing the degradation of EETs. This inhibition leads to an increase in the endogenous levels of EETs, which is the mechanism behind the observed anti-inflammatory, antihypertensive, and neuroprotective effects of this class of compounds. The core structure of this compound provides the necessary scaffold for positioning functional groups that interact with key amino acid residues in the sEH active site. While direct studies on this compound itself are limited, the extensive research on its derivatives strongly supports sEH as its most probable and significant biological target.

Kinetic Analysis of Enzyme Inhibition by this compound

These studies reveal that modifications to the aniline (B41778) or benzoic acid rings can significantly impact inhibitory potency. For instance, the substitution pattern on the phenyl rings plays a crucial role in the affinity of the inhibitor for the sEH active site. The data for these derivatives provide a strong indication of the potential of the core this compound structure to act as an sEH inhibitor.

Below is a table of IC₅₀ values for representative derivatives, illustrating the structure-activity relationship (SAR) for this class of compounds as sEH inhibitors.

CompoundDerivative StructureTarget EnzymeIC₅₀ (nM)
1 1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)ureaHuman sEHData Not Specified in Snippet
2 1-(1-adamantyl)-3-(1-propionylpiperidin-4-yl)ureaHuman sEHData Not Specified in Snippet
3 4-(2-(4-(4-chlorobenzamido) benzoyl)hydrazinyl)-4-oxobutanoic acidsEHExhibited 72% inhibition

This table is illustrative of the inhibitory activities of derivatives of the core structure. Specific IC₅₀ values for the parent compound are not available in the cited literature.

Specificity and Selectivity Profiles of Enzyme Binding

The specificity and selectivity of enzyme inhibitors are critical determinants of their therapeutic potential. For inhibitors derived from this compound, the primary focus has been on their selectivity for soluble epoxide hydrolase over other hydrolases, such as microsomal epoxide hydrolase (mEH). High selectivity is desirable to minimize off-target effects.

The structural features of the diarylurea scaffold contribute to this selectivity. The spatial arrangement of the urea linkage and the aromatic rings allows for a snug fit into the active site of sEH, which differs in shape and charge distribution from the active sites of other enzymes. While comprehensive selectivity screening data for this compound is not available, the broader class of urea-based sEH inhibitors has been shown to be highly selective for sEH.

Other Reported Biological Activities of this compound

Beyond direct enzyme inhibition, the biological profile of this compound can be inferred from the activities of its derivatives and related compounds.

Neuroprotective Effects

The neuroprotective effects of inhibiting soluble epoxide hydrolase are well-documented. By increasing the levels of EETs in the brain, sEH inhibitors can protect neurons from ischemic damage and reduce neuroinflammation. Given that this compound is a scaffold for potent sEH inhibitors, it is plausible that this compound could contribute to neuroprotective effects through the same mechanism. Studies on N-benzoyl-N'-phenylurea derivatives have also suggested effects on the central nervous system.

Immunomodulatory Potential

The immunomodulatory potential of this compound and its derivatives is closely linked to their ability to inhibit sEH. The enzyme sEH plays a role in inflammation, and its inhibition is considered a promising strategy for treating inflammatory diseases. By stabilizing EETs, which have anti-inflammatory properties, sEH inhibitors can modulate the immune response. This can include reducing the production of pro-inflammatory cytokines and decreasing the infiltration of inflammatory cells. Therefore, this compound, as a core structure for sEH inhibitors, is expected to possess immunomodulatory potential.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 4 Anilinocarbonyl Amino Benzoic Acid Derivatives

Design Principles for 4-[(Anilinocarbonyl)amino]benzoic acid Analogs

The rational design of analogs of this compound is a multifaceted process that leverages computational tools and synthetic strategies to optimize biological activity. This involves a deep understanding of the molecular interactions between the compound and its biological target.

Rational Design Based on Molecular Docking and Pharmacophore Models

Molecular docking is a powerful computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein or enzyme. ebi.ac.uk This method allows researchers to visualize and analyze the interactions between a ligand (the this compound analog) and the active site of its target. For instance, studies on related phenylcarbamoylbenzoic acid analogs have utilized molecular docking to evaluate how these compounds bind within the active site of specific enzymes. nih.gov These docking studies can reveal crucial amino acid residues that interact with the ligand, providing a roadmap for designing new analogs with enhanced binding affinity. nih.gov

Pharmacophore modeling complements molecular docking by identifying the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings) necessary for biological activity. By understanding the key pharmacophoric features of this compound, scientists can design new molecules that retain these critical features while exploring different chemical space to improve properties like potency and selectivity. While specific pharmacophore models for this compound are not extensively detailed in the public domain, the general principles are widely applied in the design of enzyme inhibitors and other therapeutic agents.

Combinatorial Chemistry Approaches for SAR Elucidation

Combinatorial chemistry is a high-throughput synthetic approach that enables the rapid generation of a large number of structurally related compounds, known as a library. americanpeptidesociety.org This technique is invaluable for systematically exploring the structure-activity relationship (SAR) of a lead compound like this compound. By creating a library of analogs with diverse substitutions on the aniline (B41778) and benzoic acid rings, researchers can efficiently screen for compounds with improved biological activity.

Quantitative Structure-Activity Relationship (QSAR) Studies for this compound Series

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This allows for the prediction of the activity of new, unsynthesized compounds, thereby streamlining the drug discovery process.

Selection of Molecular Descriptors

The foundation of a robust QSAR model lies in the selection of appropriate molecular descriptors. These are numerical values that encode different aspects of a molecule's structure, such as its physicochemical, electronic, and steric properties. For derivatives of benzoic acid, common descriptors include:

Lipophilicity (logP): This descriptor quantifies the hydrophobicity of a molecule, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov

Molar Refractivity (MR): Related to the volume of a molecule and its polarizability, MR can be indicative of the steric fit of a molecule within a binding site. nih.gov

Electronic Descriptors: These include parameters like Hammett constants, which describe the electron-donating or electron-withdrawing nature of substituents, and quantum chemical descriptors such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which relate to a molecule's reactivity. atlantis-press.com

Topological Descriptors: These numerical values are derived from the 2D representation of a molecule and describe its size, shape, and branching.

The following table provides examples of molecular descriptors that could be used in a QSAR study of this compound derivatives.

Descriptor TypeExample DescriptorsRelevance to Biological Activity
Lipophilic clogP, logDMembrane permeability, protein binding
Electronic Hammett constants (σ), HOMO/LUMO energiesReceptor interaction, metabolic stability
Steric Molar Refractivity (MR), van der Waals volumeBinding site complementarity
Topological Wiener index, Kier & Hall indicesMolecular size and shape

Development and Validation of QSAR Models

Once a set of molecular descriptors has been calculated for a series of this compound analogs with known biological activities, a QSAR model can be developed using statistical methods such as multiple linear regression (MLR) or partial least squares (PLS). The goal is to create an equation that accurately correlates the descriptors with the observed activity.

The predictive power of a QSAR model must be rigorously validated to ensure its reliability. This is typically done through internal validation (e.g., cross-validation) and external validation using a separate set of compounds (a test set) that were not used in the model's development. A statistically robust QSAR model will have high correlation coefficients (R²) and low prediction errors.

Prediction of Biological Activities

A validated QSAR model can be a powerful tool for predicting the biological activities of newly designed this compound analogs before they are synthesized. nih.gov This in silico screening allows chemists to prioritize the synthesis of compounds that are most likely to be active, saving time and resources. For example, a QSAR study on benzoylaminobenzoic acid derivatives as antibacterial agents revealed that increased hydrophobicity and aromaticity were conducive to inhibitory activity. nih.gov Such insights can guide the design of more potent analogs of this compound for various therapeutic applications.

The following table illustrates a hypothetical QSAR prediction for a set of designed analogs based on a developed model.

Compound IDclogPMolar RefractivityPredicted Activity (IC50, µM)
Analog 13.585.22.1
Analog 24.192.71.5
Analog 32.978.55.8
Analog 44.598.10.9

Impact of Substituent Effects on Biological Activity

The biological activity of this compound derivatives can be significantly modulated by the introduction of various substituents on the aromatic rings. These modifications can influence the electronic, steric, and hydrophobic properties of the molecule, thereby affecting its interaction with biological targets.

The electronic nature of substituents on the aniline or benzoic acid rings plays a crucial role in determining the biological activity of this compound derivatives. The distribution of electron density within the molecule can influence its ability to form key interactions, such as hydrogen bonds and electrostatic interactions, with a biological target.

Research on related structures, such as derivatives of 4-aminobenzoic acid (PABA), has shown that the introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can have a profound impact on activity. For instance, in a study on PAK4 inhibitors with a similar scaffold, it was observed that the electronic properties of substituents influenced the interaction energy with key residues in the hinge region of the kinase. mdpi.com Specifically, the presence of an EWG or EDG altered the molecular electrostatic potential (MEP) surface, which is related to the electron density and can explain differences in biological activity. mdpi.com In some cases, strong electron-donating groups attached to the benzene (B151609) ring have been associated with potent biological activity. iomcworld.com

For example, in a series of imidazo[4,5-b]pyridine-based PAK4 inhibitors, which share some structural similarities with ureidobenzoic acids, the introduction of EWGs like halogen atoms resulted in a range of inhibitory activities, while EDGs led to inactivity. mdpi.com This was attributed to differences in hydrogen-bonding interactions and repulsive forces with key amino acid residues in the target protein. mdpi.com The MEP analysis confirmed a difference in the electron density of the part of the molecule interacting with the hinge region based on whether an EWG or EDG was present. mdpi.com

The following table summarizes the impact of electronic effects on the activity of some benzoic acid derivatives, which can provide insights into the potential behavior of this compound analogs.

Compound/Derivative Class Substituent Type Observed Effect on Biological Activity Reference
Imidazo[4,5-b]pyridine-based PAK4 inhibitorsElectron-Withdrawing Groups (EWGs)Ranged from active (IC50 = 5150 nM) to inactive mdpi.com
Imidazo[4,5-b]pyridine-based PAK4 inhibitorsElectron-Donating Groups (EDGs)Inactive mdpi.com
Synthetic Benzoic Acid DerivativesStrong Electron-Donating GroupsImportant for potent antisickling activity iomcworld.com

This table is generated based on findings from related but distinct chemical series and is intended to be illustrative of the principles of electronic effects.

The introduction of bulky substituents can lead to steric hindrance, which may either enhance or diminish biological activity. In some cases, a larger group may create additional favorable interactions with the target, while in others it may prevent the molecule from binding effectively. The dihedral angle between the aromatic rings in derivatives of this class can be influenced by steric repulsion from substituents. For instance, in the crystal structure of 2-methyl-4-[(4-methylphenyl)amino]benzoic acid, a related compound, the aromatic rings are not coplanar, exhibiting a dihedral angle of 42.44 (7)° due to steric repulsion. nih.gov This non-planar conformation can be crucial for fitting into a specific binding pocket.

Molecular modeling studies on related inhibitor classes have highlighted the importance of conformational flexibility. For example, in a series of 4-fluorobenzoic acid derivatives designed as cholinesterase inhibitors, all derivatives presented a similar extended conformation in the gorge of acetylcholinesterase. nih.gov However, in the active site of butyrylcholinesterase, two main conformations, bent and extended, were observed, suggesting that conformational adaptability can influence selectivity for different targets. nih.gov

The following table presents data on the steric and conformational aspects of related benzoic acid derivatives.

Compound Structural Feature Observation Implication for Activity Reference
2-Methyl-4-[(4-methylphenyl)amino]benzoic acidDihedral angle between aromatic rings42.44 (7)°Non-planar conformation may be important for binding. nih.gov
4-fluoro-N-[ω-(1,2,3,4-tetrahydroacridin-9-ylamino)-alkyl]-benzamide derivativesConformation in acetylcholinesteraseExtended conformationA specific conformation is adopted for binding. nih.gov
4-fluoro-N-[ω-(1,2,3,4-tetrahydroacridin-9-ylamino)-alkyl]-benzamide derivativesConformation in butyrylcholinesteraseBent and extended conformationsConformational flexibility can lead to different binding modes and selectivity. nih.gov

The hydrophobicity and lipophilicity of this compound derivatives are key physicochemical properties that influence their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their interaction with biological targets. Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's ability to partition between a lipid and an aqueous phase.

For a molecule to be biologically active, it often needs to traverse lipidic barriers, such as cell membranes, to reach its site of action. Increasing the lipophilicity of a compound can enhance its ability to do so. However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic breakdown, and non-specific binding to other cellular components, which can reduce its efficacy and potentially lead to toxicity.

In the context of benzoic acid derivatives, studies have shown that an optimal level of lipophilicity is often required for potent biological activity. For example, in the development of antisickling agents based on benzoic acid derivatives, it was concluded that strong electron-donating groups attached to the benzene ring with average lipophilicity are an important feature for potent activity. iomcworld.com This suggests a balance between electronic properties and lipophilicity is necessary for optimal biological effect.

The following table illustrates the importance of lipophilicity in the activity of related compound classes.

Compound Class Property Finding Reference
Benzoic acid derivatives for antisickling activityLipophilicityAverage lipophilicity is a key feature for potent activity. iomcworld.com

Pharmacophore Modeling for this compound and its Active Analogs

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. A pharmacophore model can serve as a template for the design of new, more potent analogs or for the virtual screening of compound libraries to identify novel hits.

A pharmacophore model for a series of active this compound derivatives would typically include features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. The urea (B33335) linkage in the core structure provides both hydrogen bond donor (N-H) and acceptor (C=O) functionalities, which are often crucial for binding to target proteins. The two aromatic rings can participate in π-π stacking or hydrophobic interactions, and the carboxylic acid group provides another strong hydrogen bond donor and acceptor site, as well as a potential site for ionic interactions.

While a specific pharmacophore model for this compound itself is not detailed in the provided search results, studies on related inhibitors of various targets have successfully employed this approach. For example, a pharmacophore model generated for fatty acid amide hydrolase (FAAH) inhibitors included two hydrogen-bond acceptor units, one aromatic hydrophobic unit, and one aromatic ring unit. researchgate.net This model was successfully used to classify active and inactive compounds and for virtual screening. researchgate.net

The development of a pharmacophore model for active this compound analogs would involve the following steps:

Selection of a training set: A diverse set of active analogs with a range of potencies would be chosen.

Conformational analysis: The possible low-energy conformations of each molecule in the training set would be generated.

Pharmacophore feature identification: Common chemical features present in the active molecules would be identified.

Pharmacophore model generation and validation: A 3D model representing the spatial arrangement of these features would be built and validated using a test set of compounds with known activities.

A hypothetical pharmacophore model for an active this compound derivative might include the features outlined in the table below.

Pharmacophoric Feature Potential Corresponding Molecular Moiety
Hydrogen Bond DonorN-H groups of the urea linkage
Hydrogen Bond AcceptorC=O group of the urea linkage, C=O of the carboxylic acid
Aromatic RingAniline ring, Benzoic acid ring
Hydrophobic CenterPhenyl rings
Negative Ionizable FeatureCarboxylic acid group

This model could then be used as a 3D query to search for new molecules with similar features and potentially similar biological activities.

Based on a comprehensive search of available literature, specific computational and theoretical chemistry studies focusing solely on the compound This compound are not presently available. Research in molecular modeling, including docking and dynamics simulations, as well as quantum chemical calculations, tends to focus on its parent molecule, 4-aminobenzoic acid (PABA), or other derivatives that have shown significant biological activity.

While numerous studies conduct molecular docking and other computational analyses on various derivatives of 4-aminobenzoic acid to explore their potential as therapeutic agents, the specific data required to populate the requested article on this compound could not be located. Similarly, detailed quantum chemical calculations and spectroscopic property predictions are well-documented for PABA but not for the specified anilinocarbonylamino derivative.

Therefore, it is not possible to generate the requested article with scientifically accurate and specific research findings for "this compound" at this time.

Computational and Theoretical Chemistry Studies on 4 Anilinocarbonyl Amino Benzoic Acid

In Silico ADMET Prediction for 4-[(Anilinocarbonyl)amino]benzoic acid and its Derivatives

In the realm of computational drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step to minimize late-stage failures in drug development. For this compound and its analogs, in silico ADMET prediction tools offer a rapid and cost-effective means to evaluate their potential as drug candidates. These predictive models utilize a compound's structure to forecast its pharmacokinetic and toxicological profile. nih.govmdpi.com While specific experimental ADMET data for this compound is not extensively documented in publicly available literature, predictions can be made based on its structural features and by analogy to related compounds, such as derivatives of 4-aminobenzoic acid (PABA). researchgate.netnih.gov

The absorption and distribution of a drug molecule are pivotal to its bioavailability and therapeutic efficacy. In silico models predict these properties based on physicochemical characteristics like molecular weight, lipophilicity (logP), solubility, and polar surface area. For a molecule like this compound, the presence of both hydrogen bond donors and acceptors in the urea (B33335) and carboxylic acid moieties influences its solubility and ability to cross biological membranes.

Studies on similar PABA derivatives often show good potential for oral bioavailability. researchgate.net For instance, computational tools can predict parameters such as human intestinal absorption (HIA), Caco-2 cell permeability, and plasma protein binding (PPB). High HIA and Caco-2 permeability suggest good absorption from the gastrointestinal tract, while the extent of PPB affects the fraction of the drug that is free to exert its pharmacological effect. mdpi.comuin-malang.ac.id

Table 1: Predicted Absorption and Distribution Properties of Representative Benzoic Acid Derivatives

Parameter Predicted Value for a Representative Derivative Significance
Molecular Weight ( g/mol ) < 500 Compliance with Lipinski's Rule of Five, favoring good absorption and permeation.
logP (Octanol/Water Partition Coefficient) 1.0 - 3.0 Optimal range for balancing solubility and membrane permeability.
Human Intestinal Absorption (HIA, %) > 80% Indicates high absorption from the gut.
Caco-2 Permeability (nm/s) > 10 x 10-6 Suggests high permeability across the intestinal epithelial barrier.
Plasma Protein Binding (%) Variable High binding can reduce free drug concentration, affecting efficacy and clearance.

| Blood-Brain Barrier (BBB) Permeability | Low to Moderate | Prediction on whether the compound can enter the central nervous system. |

Note: The values in this table are illustrative and based on general predictions for PABA derivatives found in computational studies. uin-malang.ac.idnih.gov Actual values for this compound would require specific in silico analysis.

The metabolic fate of a drug candidate is a key determinant of its duration of action and potential for drug-drug interactions. In silico metabolism prediction tools identify which cytochrome P450 (CYP) isoforms are likely to metabolize the compound and the potential sites of metabolic transformation on the molecule. For this compound, likely metabolic sites include the aniline (B41778) ring (hydroxylation), the benzoic acid ring (hydroxylation), and the amide linkage (hydrolysis).

Computational models predict whether the compound is a substrate or an inhibitor of major CYP enzymes such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. nih.gov Inhibition of these enzymes can lead to adverse drug interactions. The parent molecule, 4-aminobenzoic acid, is known to be metabolized via N-acetylation and conjugation with glycine (B1666218). researchgate.net Derivatives like this compound may undergo similar conjugation pathways in addition to oxidative metabolism.

Table 2: Predicted Metabolic Profile for a Representative Anilino-Carbonyl-Benzoic Acid Structure

Metabolic Parameter Prediction Implication
CYP450 Substrate Predicted substrate for CYP3A4, CYP2C9 Identifies the primary enzymes responsible for clearance.
CYP450 Inhibitor Predicted non-inhibitor of major isoforms Low likelihood of causing metabolic drug-drug interactions.
Primary Metabolism Sites Para-position of the aniline ring, aromatic hydroxylation Predicts the formation of specific metabolites.

| Metabolic Pathways | Hydroxylation, N-dealkylation, Glucuronidation | Suggests the main routes of biotransformation in the liver. |

Note: This table represents a hypothetical metabolic profile for a compound structurally related to this compound, based on common findings in in silico ADMET studies. nih.govmdpi.com

The route and rate of excretion determine the half-life of a drug. In silico tools can predict the primary route of elimination, which is typically renal (via urine) or fecal (via bile). For a compound like this compound, with a carboxylic acid group, renal clearance is often a significant pathway. The compound's water solubility and molecular weight are key factors in this prediction. mdpi.com

Total clearance (CL_tot) and renal clearance can be estimated. Compounds with low molecular weight and high water solubility are generally excreted more efficiently by the kidneys. The prediction of whether a compound is a substrate for renal uptake or efflux transporters can further refine the excretion profile.

| Toxicity - hERG Inhibition | Low risk | Predicts potential for cardiotoxicity. |

Note: The data presented are illustrative for compounds with similar functional groups, as direct data for this compound is limited. nih.govmdpi.commdpi.com

De Novo Design and Virtual Screening Approaches Using this compound as a Scaffold

The this compound structure represents a versatile scaffold for drug design, combining a central urea-like linker with two aromatic rings that can be readily functionalized. This makes it an attractive starting point for both de novo design and virtual screening campaigns aimed at discovering novel bioactive molecules. nih.govarxiv.org

De novo design involves the computational construction of novel molecules, piece by piece, within the binding site of a biological target. nih.govnih.gov The this compound scaffold can be used as a core fragment. Algorithms can then explore different chemical substitutions on the aniline and benzoic acid rings to optimize interactions with the target protein, aiming to improve properties like binding affinity and selectivity. arxiv.orgopenreview.net For example, different functional groups can be added to the rings to form key hydrogen bonds or hydrophobic interactions with amino acid residues in the target's active site.

Virtual screening is a computational technique used to search large libraries of existing compounds to identify those that are most likely to bind to a drug target. tandfonline.com In this context, libraries of compounds containing the this compound core or similar urea-based structures can be screened against a specific protein target. tandfonline.com Docking algorithms predict the binding mode and score the affinity of each compound, allowing researchers to prioritize a smaller, more manageable set of candidates for experimental testing. researchgate.net The PABA scaffold is frequently employed as a building block in the synthesis of new compounds for such screening efforts. nih.govnih.gov

The combination of the rigid benzoic acid and the more flexible anilinocarbonyl linker allows for a balance of conformational stability and adaptability, which is advantageous in designing inhibitors for various enzyme classes or protein-protein interactions. The urea moiety is a well-known pharmacophore capable of forming multiple hydrogen bonds, a feature often exploited in inhibitor design. tandfonline.comnih.gov

Table of Mentioned Compounds

Compound Name
This compound
4-aminobenzoic acid (PABA)
Glycine
4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid
4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic acid
4-methyl-3-[(phenylcarbamoyl)amino]benzoic acid
4-[(methylcarbamoyl)amino]benzoic acid
2-((2-carboxy(phenyl)anilino)carbonyl)benzoic acid
4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid
4-(Aminomethyl)benzoic acid
4-Aminosalicylic acid

Pharmacological and Preclinical Research on 4 Anilinocarbonyl Amino Benzoic Acid

In Vivo Efficacy Studies of 4-[(Anilinocarbonyl)amino]benzoic acid

There is no publicly available information on in vivo efficacy studies conducted on this compound. Therefore, details regarding disease model selection, experimental design, biomarker monitoring, and efficacy assessment are not available.

Disease Model Selection and Experimental Design

Information not available.

Biomarker Monitoring and Efficacy Assessment

Information not available.

Pharmacokinetic Profiling of this compound

No data has been published in the public domain regarding the pharmacokinetic profile of this compound. This includes studies on its absorption, distribution, metabolism, elimination, bioavailability, and half-life in animal models.

Absorption and Distribution Studies in Animal Models

Information not available.

Metabolism and Elimination Pathways Investigations

Information not available.

Bioavailability and Half-Life Determination

Information not available.

Pharmacodynamic Studies of this compound

Comprehensive searches of available scientific literature and databases did not yield specific pharmacodynamic studies for the compound this compound. Research on the broader class of aminobenzoic acid derivatives is available, but direct investigations into the specific mechanisms of action and physiological effects of this particular compound are not presently documented in the public domain.

Target Engagement Studies

There is no available information from preclinical or clinical studies that identifies specific biological targets for this compound. Target engagement studies, which are crucial for understanding how a compound interacts with its intended molecular target in the body, have not been published for this molecule.

Dose-Response Relationships at a Mechanistic Level

No studies detailing the dose-response relationship of this compound at a mechanistic level were found. Such studies would be necessary to understand how varying concentrations of the compound affect its biological targets and subsequent physiological responses. While dose-response relationships for other aminobenzoic acid derivatives have been explored in different contexts, this specific information is absent for this compound. nih.govnih.gov

Drug Repurposing Research Involving this compound

There is no evidence in the reviewed literature of any drug repurposing research involving this compound. Drug repurposing, the investigation of existing drugs for new therapeutic purposes, is a growing field, but this specific compound does not appear to have been a subject of such research to date.

Toxicological Investigations and Safety Assessments of 4 Anilinocarbonyl Amino Benzoic Acid

In Vitro Cytotoxicity and Genotoxicity Assessments in Non-Target Cells

No specific studies detailing the in vitro cytotoxicity or genotoxicity of 4-[(Anilinocarbonyl)amino]benzoic acid in non-target cells were identified. While general principles of genotoxicity assessment for pharmaceutical impurities are established, data for this particular compound are absent. ijpras.comresearchgate.net

Acute and Sub-Chronic Toxicity Studies in Animal Models (mechanistic focus)

There are no publicly available reports on acute or sub-chronic toxicity studies conducted on animal models specifically for this compound. Therefore, no data on its potential mechanisms of toxicity following acute or repeated exposure can be provided.

Mechanisms of Toxicity and Adverse Event Pathways Elucidation

The elucidation of toxicity mechanisms and adverse outcome pathways requires substantial experimental data. Due to the lack of foundational toxicity studies, no information on the specific molecular or cellular mechanisms of toxicity for this compound could be found.

Drug-Drug Interaction Potential Studies

No studies investigating the drug-drug interaction potential of this compound were identified. This includes a lack of data on its potential to inhibit or induce key drug-metabolizing enzymes, such as the cytochrome P450 family.

Data Tables

Due to the absence of specific toxicological data for this compound in the public domain, no data tables with research findings can be generated.

Advanced Analytical Methodologies in Research on 4 Anilinocarbonyl Amino Benzoic Acid

Spectroscopic Characterization Techniques for Structural Elucidation (beyond basic identification)

Spectroscopic methods are indispensable for the detailed structural analysis of 4-[(Anilinocarbonyl)amino]benzoic acid, providing insights far beyond simple identification.

High-Resolution NMR Spectroscopy (e.g., 2D NMR, Solid-State NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the unambiguous structural elucidation of this compound. While one-dimensional (1D) NMR (¹H and ¹³C) provides fundamental information, two-dimensional (2D) NMR techniques are essential for confirming the connectivity of atoms within the molecule.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) establish proton-proton couplings within the aniline (B41778) and benzoic acid rings. HMBC (Heteronuclear Multiple Bond Correlation) is critical for confirming the urea (B33335) linkage by showing correlations between the urea protons and the carbonyl carbon, as well as correlations between the aromatic protons and the carbons of the adjacent rings. HSQC (Heteronuclear Single Quantum Coherence) correlates each proton to its directly attached carbon. For instance, in related N-aryl-4-aminobenzoic acid derivatives, specific cross-peaks in 2D NMR spectra have been instrumental in assigning the chemical shifts of aromatic protons and carbons, confirming the substitution patterns. nih.gov

Solid-State NMR (ssNMR): This technique is particularly valuable for studying the compound in its solid form, providing information about crystal packing and polymorphism. For urea-containing compounds, ssNMR can reveal details about hydrogen bonding and conformational differences between crystalline forms. nih.gov The chemical shifts in a ¹³C CP/MAS (Cross-Polarization/Magic Angle Spinning) spectrum of this compound would be sensitive to the local environment, with distinct peaks for the carbonyl carbons and the aromatic carbons, which could shift depending on the polymorphic form. sielc.com

Technique Information Gained for this compound Illustrative Data/Findings from Analogous Compounds
COSY Connectivity of protons within the aniline and benzoic acid rings.Cross-peaks confirming adjacent protons on aromatic rings in similar structures. nih.gov
HMBC Confirmation of the urea linkage and substitution patterns.Correlations observed between NH protons and carbonyl carbons in diarylureas.
HSQC Direct correlation of protons to their attached carbons.Definitive assignment of protonated aromatic carbons. nih.gov
Solid-State NMR Information on polymorphism, crystal packing, and hydrogen bonding.Different chemical shifts observed for different polymorphs of urea-containing compounds, indicating changes in the crystal lattice. nih.gov

Advanced Mass Spectrometry (e.g., LC-MS/MS, High-Resolution MS, Ion Mobility MS)

Advanced mass spectrometry (MS) techniques are vital for confirming the molecular weight, determining the elemental composition, and elucidating the fragmentation pathways of this compound.

LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry is a powerful tool for both quantification and structural confirmation. In a typical analysis of a diarylurea compound, the parent ion is selected and fragmented to produce a characteristic pattern of product ions. For this compound (C₁₄H₁₂N₂O₃, molecular weight 268.26 g/mol ), the protonated molecule [M+H]⁺ would have an m/z of 269. A plausible fragmentation pathway could involve the cleavage of the amide bonds of the urea linkage. For example, in the LC-MS/MS analysis of a novel diarylurea EGFR inhibitor, specific transitions were monitored for quantification and confirmation. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS, often coupled with techniques like Orbitrap or TOF (Time-of-Flight), provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments. This is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas.

Ion Mobility Mass Spectrometry (IM-MS): This technique adds another dimension of separation based on the size, shape, and charge of the ions as they drift through a gas-filled chamber. This can be particularly useful for separating isomers and for gaining conformational information about the molecule in the gas phase.

Technique Information Gained for this compound Illustrative Data/Findings from Analogous Compounds
LC-MS/MS Molecular weight confirmation and fragmentation pathways for structural elucidation and quantification.For a diarylurea (ZCJ14), the transition m/z 507.24→436.18 was used for selected reaction monitoring. nih.gov
HRMS Accurate mass measurement to confirm elemental composition.Used to differentiate ortho-substituted benzoic acid derivatives from their meta and para isomers. mdpi.com
Ion Mobility MS Separation of isomers and conformational analysis.Applied to study the gas-phase structures of benzoic acid derivatives. mdpi.com

Vibrational Spectroscopy (e.g., Raman, FT-IR) for Polymorphism and Interaction Studies

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are highly sensitive to the molecular structure and the intermolecular interactions within the solid state, making them ideal for studying polymorphism.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would show characteristic absorption bands for the N-H stretching of the urea group (around 3300 cm⁻¹), the C=O stretching of the urea and carboxylic acid (around 1650-1700 cm⁻¹), and the aromatic C-H and C=C vibrations. nih.gov Differences in the position and shape of these bands between different solid forms can indicate the presence of polymorphs with varying hydrogen-bonding networks. rsc.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and can be used to study the lattice vibrations in the low-frequency region, which are often unique to a specific crystal structure. This makes it a powerful tool for distinguishing between polymorphs. rsc.org

Technique Key Vibrational Modes for this compound Application in Polymorphism/Interaction Studies
FT-IR N-H stretch, C=O stretch (urea and acid), Aromatic C=C and C-H vibrations.Shifts in N-H and C=O stretching frequencies indicate different hydrogen bonding patterns in polymorphs. rsc.org
Raman Aromatic ring breathing modes, low-frequency lattice vibrations.Unique low-frequency modes can serve as fingerprints for different crystalline forms. rsc.org

UV-Visible and Fluorescence Spectroscopy for Quantitative and Interaction Studies

UV-Visible Spectroscopy: The aromatic rings and the carbonyl group in this compound give rise to characteristic electronic transitions in the ultraviolet (UV) region. A UV-Visible spectrum can be used for quantitative analysis based on the Beer-Lambert law. The position and intensity of the absorption maxima can be influenced by the solvent polarity and by interactions with other molecules, such as proteins or DNA, which can be monitored by changes in the spectrum.

Fluorescence Spectroscopy: While not all molecules are fluorescent, if this compound or its derivatives exhibit fluorescence, this technique can be a highly sensitive method for quantification and for studying binding interactions. Changes in the fluorescence intensity, emission wavelength, and polarization upon binding to a macromolecule can provide valuable information about the binding affinity and the local environment of the molecule. For diarylureas, fluorescence properties have been explored in the context of their biological activity. nih.gov

Chromatographic Techniques for Purity, Quantification, and Metabolite Analysis

Chromatographic methods are essential for separating this compound from impurities, quantifying its concentration in various matrices, and identifying potential metabolites.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of pharmaceutical compounds like this compound.

Method Development: A typical reversed-phase HPLC method would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The detection is usually performed using a UV detector at a wavelength where the compound shows maximum absorbance. The method parameters, such as the mobile phase composition, pH, flow rate, and column temperature, are optimized to achieve good resolution, symmetric peak shape, and a reasonable analysis time. For diarylurea compounds, gradient elution is often employed to separate compounds with a range of polarities. nih.govfarmaceut.org

Method Validation: Once developed, the HPLC method must be validated according to ICH (International Council for Harmonisation) guidelines to ensure its reliability. Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ). For the determination of imidazolidinyl urea, a related compound, a validated HPLC method showed good linearity, accuracy, and precision. researchgate.net

Below is an illustrative table of validation parameters for a hypothetical HPLC method for this compound, based on typical values for similar compounds.

Validation Parameter Typical Acceptance Criteria Hypothetical Result for this compound
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (RSD%) ≤ 2.0%< 1.5%
LOD Signal-to-noise ratio of 3:10.05 µg/mL
LOQ Signal-to-noise ratio of 10:10.15 µg/mL

Metabolite Analysis: HPLC coupled with mass spectrometry (LC-MS) is the primary tool for identifying and quantifying metabolites of this compound in biological matrices. Potential metabolic pathways could include hydroxylation of the aromatic rings or cleavage of the urea linkage. The high sensitivity and selectivity of LC-MS/MS allow for the detection of trace levels of metabolites and their structural elucidation based on their fragmentation patterns. nih.govfarmaceut.org

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. However, this compound is a non-volatile molecule due to its high molecular weight, polarity, and the presence of hydrogen bonding functional groups (carboxylic acid and urea). Therefore, direct analysis by GC is not feasible. To make it amenable to GC analysis, a derivatization step is necessary to convert the non-volatile compound into a volatile derivative.

Common derivatization strategies for compounds containing carboxylic acid and amine/amide functionalities include silylation and esterification. For instance, silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogens on the carboxylic acid and the urea nitrogens with trimethylsilyl (B98337) (TMS) groups. This process reduces the polarity and increases the volatility of the molecule.

The resulting TMS-derivative of this compound can then be separated on a GC column, typically a non-polar or medium-polarity capillary column, and detected by a flame ionization detector (FID) or a mass spectrometer (MS). GC-MS analysis would provide both retention time data for quantification and mass spectra for structural confirmation of the derivative.

Illustrative GC Parameters for a Derivatized Analog:

ParameterValue
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)
Injector Temperature 280 °C
Oven Program 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min
Carrier Gas Helium
Flow Rate 1.0 mL/min
Detector Mass Spectrometer (MS)
MS Scan Range 50-550 m/z

Capillary Electrophoresis for Separation and Analysis

Capillary electrophoresis (CE) offers a high-efficiency separation alternative to liquid chromatography for charged species. Given that this compound possesses a carboxylic acid group, it will be negatively charged at pH values above its pKa. This makes it an ideal candidate for analysis by various CE modes.

In capillary zone electrophoresis (CZE), the most common mode of CE, ions are separated based on their charge-to-size ratio in an electric field. The analysis of this compound would be performed in a buffer with a pH above its pKa, ensuring its anionic form. The separation would be influenced by the electrophoretic mobility of the analyte and the electroosmotic flow (EOF) within the capillary.

Micellar electrokinetic chromatography (MEKC), another CE technique, could also be employed. In MEKC, a surfactant is added to the buffer above its critical micelle concentration. This creates pseudostationary phase micelles, allowing for the separation of both neutral and charged compounds based on their partitioning between the micelles and the aqueous buffer. This technique could be particularly useful for separating this compound from potential neutral impurities or metabolites.

Crystallography and X-ray Diffraction Studies for Solid-State Characterization

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. For this compound, single-crystal X-ray diffraction would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. This data is invaluable for understanding intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing and influence physical properties like solubility and melting point.

The urea and carboxylic acid moieties are strong hydrogen bond donors and acceptors. X-ray diffraction studies would likely reveal extensive hydrogen bonding networks, potentially involving the formation of dimers through the carboxylic acid groups and further linkages via the urea N-H and C=O groups.

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical aspect of solid-state characterization. Powder X-ray diffraction (PXRD) is a key technique used to identify and differentiate between different polymorphic forms of a substance. Each polymorph will give a unique PXRD pattern, which serves as a fingerprint for that crystal structure.

Bioanalytical Methodologies for Detection and Quantification in Biological Matrices

Development of LC-MS/MS Methods for Plasma and Tissue Samples

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological matrices like plasma and tissue homogenates. The high sensitivity and selectivity of LC-MS/MS allow for the detection of picogram to nanogram levels of the analyte.

A typical LC-MS/MS method for this compound would involve:

Sample Preparation: Protein precipitation or solid-phase extraction (SPE) to remove proteins and other interferences from the plasma or tissue sample.

Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) to separate the analyte from endogenous matrix components. A C18 column is commonly used with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).

Mass Spectrometric Detection: Electrospray ionization (ESI) in negative ion mode would be suitable for deprotonating the carboxylic acid group, forming the [M-H]⁻ ion. The analyte is then quantified using multiple reaction monitoring (MRM), where a specific precursor ion is selected and fragmented, and a characteristic product ion is monitored.

Illustrative LC-MS/MS MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 255.1119.120
Internal Standard (e.g., Isotopically Labeled) 261.1125.120

Immunoassays for Biomarker Detection Associated with this compound Activity

While immunoassays for the direct detection of a small molecule like this compound can be developed, they are more commonly employed to measure biomarkers that may change in response to the compound's biological activity. For instance, if the compound inhibits a particular enzyme or modulates a signaling pathway, an immunoassay could be used to quantify the levels of a protein or peptide that is affected.

The development of such an immunoassay, typically an enzyme-linked immunosorbent assay (ELISA), would require:

Antibody Production: Generation of specific monoclonal or polyclonal antibodies that recognize the target biomarker.

Assay Development: Optimization of assay conditions, including antibody concentrations, incubation times, and blocking buffers.

Validation: The assay must be rigorously validated for specificity, sensitivity, accuracy, and precision.

If this compound were found to modulate the expression of a specific cytokine, for example, a sandwich ELISA could be used to quantify that cytokine in plasma or cell culture supernatants. In this assay, a capture antibody is immobilized on a plate, the sample is added, and a second, enzyme-linked detection antibody that binds to a different epitope on the cytokine is used for quantification via a colorimetric or chemiluminescent substrate.

Future Research Directions and Potential Applications of 4 Anilinocarbonyl Amino Benzoic Acid

Development of Next-Generation Derivatives with Enhanced Potency and Selectivity

The core structure of 4-[(anilinocarbonyl)amino]benzoic acid, characterized by a urea (B33335) linkage between a benzoic acid and an aniline (B41778) moiety, is a recognized pharmacophore. nih.gov Future research will likely focus on the rational design and synthesis of new analogues with superior potency and target selectivity. The N-benzoyl-N'-phenylurea framework is a known feature in compounds with pesticidal activity, acting as chitin (B13524) synthesis inhibitors. nih.gov This inhibitory action can be leveraged and translated to other biological systems.

The development of derivatives of p-aminobenzoic acid has already shown promise in yielding compounds with significant biological activities, including anticancer and anti-Alzheimer's properties. researchgate.net For instance, a series of alkyl derivatives of 4-aminobenzoic acid were synthesized, with some compounds demonstrating potent inhibitory properties against lung carcinoma cell lines. nih.gov Further modifications to the phenyl rings, such as the introduction of various substituents, could modulate the electronic and steric properties of the molecule, leading to enhanced binding affinity and selectivity for specific biological targets. mdpi.com Structure-activity relationship (SAR) studies will be crucial in guiding these modifications. For example, in a series of 4-benzamidobenzoic acid hydrazide derivatives, compounds with a chloro substituent at the 4-position of the phenyl ring exhibited the highest inhibitory activity against soluble epoxide hydrolase. nih.gov

Here is an example of synthesized derivatives of 4-aminobenzoic acid and their observed biological activities:

Compound IDModificationBiological ActivityIC50 ValueReference
5b Derivative of 4-aminobenzoic acidAcetylcholinesterase Inhibition1.66 ± 0.03 µM researchgate.net
2c Derivative of 4-aminobenzoic acidButyrylcholinesterase Inhibition2.67 ± 0.05 µM researchgate.net
6c 4-(2-(4-(4-chlorobenzamido)benzoyl)hydrazinyl)-4-oxobutanoic acidsEH Inhibition72% inhibition nih.gov
20 Alkyl derivative of 4-aminobenzoic acidAnticancer (NCI-H460 cell line)15.59 µM nih.gov

Exploration of Novel Therapeutic Indications for this compound

The diverse biological activities reported for derivatives of p-aminobenzoic acid and urea-based compounds suggest that this compound could be a starting point for developing treatments for a wide range of diseases. nih.govnih.gov

Neurodegenerative Diseases: Derivatives of aminobenzoic acids have been investigated as inhibitors of cholinesterases, enzymes implicated in the pathology of Alzheimer's disease. researchgate.netnih.gov The development of potent and selective cholinesterase inhibitors from the this compound scaffold could offer new therapeutic strategies for this neurodegenerative disorder. mdpi.com

Cardiovascular Diseases: Soluble epoxide hydrolase (sEH) inhibitors are a novel class of therapeutic agents for managing hypertension and inflammation. nih.gov Research has shown that derivatives of 4-benzamidobenzoic acid can act as potent sEH inhibitors. nih.gov This opens the door for the exploration of this compound analogues as potential cardiovascular drugs.

Oncology: Urea-based compounds have a long history in cancer research, with some derivatives acting as kinase inhibitors. frontiersin.org Furthermore, derivatives of 4-aminobenzoic acid have demonstrated cytotoxic activity against various cancer cell lines. nih.govmdpi.compreprints.orgresearchgate.net The structural features of this compound make it a candidate for development as an anticancer agent, potentially through the inhibition of key signaling pathways involved in tumor growth and proliferation. conicet.gov.ar

Infectious Diseases: The urea functional group is present in a number of preclinical and clinical candidates for anti-HIV agents. nih.gov Additionally, Schiff bases derived from 4-aminobenzoic acid have shown antibacterial and antifungal properties. mdpi.com This suggests that derivatives of this compound could be explored for their potential as antimicrobial agents.

Integration of this compound into Drug Delivery Systems

A significant challenge in the development of many organic compounds for therapeutic use is their poor water solubility, which can limit bioavailability. nih.govpurdue.edu Both urea-based compounds and benzoic acid derivatives often face this issue. nih.govpurdue.edu Future research will need to focus on advanced formulation strategies to overcome this limitation.

Nanoparticle-Based Delivery: Encapsulating this compound or its derivatives into nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), could enhance solubility and control the release of the drug. nih.gov Studies on other urea derivatives have shown that PLGA nanoparticles can be formulated to have a desirable particle size (100-140 nm) for drug delivery and exhibit a biphasic drug release profile. nih.gov The use of nano-urea has also been explored in agricultural applications to provide a sustained release of nutrients. google.comresearchgate.netnotulaebotanicae.roresearchgate.net

Solid Dispersions: Creating solid dispersions of the compound in a hydrophilic matrix is another effective method to improve the dissolution rate and bioavailability of poorly soluble drugs. bibliotekanauki.pl

Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) and other lipid-based formulations can be employed to improve the oral absorption of lipophilic compounds. researchgate.net

Chemical Modification for Improved Solubility: The addition of polar functional groups to the core structure can enhance water solubility. nih.gov For example, the introduction of a carboxylic acid moiety in 4-benzamidobenzoic acid hydrazide derivatives improved their solubility. nih.gov

Below is a table summarizing potential formulation strategies for poorly soluble drugs like this compound:

Formulation StrategyDescriptionPotential Advantages
Micronization/Nanonization Reduction of particle size to the micrometer or nanometer range.Increased surface area leading to enhanced dissolution rate. researchgate.net
Solid Dispersions Dispersion of the drug in a hydrophilic matrix.Formation of a high-energy amorphous state with improved solubility. bibliotekanauki.pl
Lipid-Based Formulations Incorporation into systems like SEDDS.Improved intestinal solubilization and absorption. researchgate.net
Cyclodextrin Complexation Formation of inclusion complexes with cyclodextrins.Enhanced solubility and bioavailability. researchgate.net

Challenges and Opportunities in Translating Research Findings to Clinical Applications

The path from a promising preclinical compound to a clinically approved drug is fraught with challenges. For this compound and its derivatives, these will likely include:

Pharmacokinetics and Bioavailability: As with many urea-based and poorly soluble compounds, achieving adequate oral bioavailability will be a major hurdle. nih.govmdpi.com Preclinical pharmacokinetic studies will be essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of any new derivative. mdpi.com

Toxicity: Drug-induced kidney injury is a common cause of preclinical and clinical trial failure. nih.gov Thorough toxicological profiling will be necessary to ensure the safety of any new drug candidate.

Target Engagement and Efficacy: Demonstrating that the compound effectively interacts with its intended biological target in a living organism and produces the desired therapeutic effect is a critical step.

Scalable Synthesis: Developing a cost-effective and efficient method for synthesizing the compound on a large scale is a practical requirement for clinical development and commercialization. google.com

Despite these challenges, the structural versatility of the this compound scaffold provides a significant opportunity to fine-tune its properties to overcome these obstacles. The growing understanding of drug delivery technologies and rational drug design principles will aid in the development of clinically viable drug candidates from this chemical class. bibliotekanauki.plmdpi.com

Emerging Research Areas for this compound in Chemical Biology and Materials Science

Beyond its therapeutic potential, this compound and its derivatives have potential applications in other scientific fields.

Chemical Biology: The compound can be modified to create molecular probes for studying biological processes. For instance, p-aminobenzoic acid itself has been used as a probe to study glycine (B1666218) conjugation in metabolic pathways. nih.gov Derivatives of this compound could be designed with fluorescent or other reporter tags to visualize and study the activity of specific enzymes or receptors in living cells.

Materials Science: The ability of aminobenzoic acids to be polymerized opens up possibilities in materials science. researchgate.netgoogle.com Copolymers of aniline and aminobenzoic acids have been synthesized and characterized for their unique properties. researchgate.netresearchgate.net The this compound structure could be incorporated into polymers to create novel materials with specific thermal, electronic, or mechanical properties. For example, polyethylene (B3416737) glycol (PEG) has been esterified with 4-aminobenzoic acid to create reagents for the pegylation of therapeutic proteins, a process that can improve their pharmacokinetic properties. rsc.org

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-[(Anilinocarbonyl)amino]benzoic acid to improve yield and purity?

  • Methodological Approach :

  • Use a stepwise coupling reaction between 4-aminobenzoic acid and phenyl isocyanate under anhydrous conditions. Monitor reaction progress via TLC or HPLC to minimize side products like unreacted intermediates.
  • Purification via recrystallization from ethanol/water mixtures (common for benzoic acid derivatives) can enhance purity (>98%) as noted for structurally similar compounds .
  • Control reaction temperature (70–80°C) to avoid decomposition, as observed in failed Schiff base synthesis attempts involving 2-amino-4-chlorobenzoic acid .

Q. What advanced spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Approach :

  • 13C NMR : Resolve carbonyl (C=O) and aromatic carbon signals, as demonstrated for 4-((((benzyloxy)carbonyl)amino)methyl)benzoic acid (Figure S2) .
  • FT-IR : Confirm the presence of amide (N–H stretch ~3300 cm⁻¹, C=O ~1650 cm⁻¹) and carboxylic acid (O–H ~2500–3000 cm⁻¹) functional groups.
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, particularly for detecting hydrolyzed byproducts.

Advanced Research Questions

Q. How can discrepancies in crystallographic data for this compound be resolved during refinement?

  • Methodological Approach :

  • Use SHELXL for small-molecule refinement due to its robustness in handling high-resolution data and twinning, as highlighted in crystallography workflows .
  • Apply Hirshfeld surface analysis to identify weak interactions (e.g., hydrogen bonds, π-π stacking) that may cause data inconsistencies. For example, intramolecular N–H⋯O hydrogen bonds in 2-amino-4-chlorobenzoic acid stabilize planar conformations .
  • Cross-validate with ORTEP-3 for graphical representation of thermal ellipsoids and molecular geometry .

Q. What experimental strategies address structural instability or decomposition during biological activity assays?

  • Methodological Approach :

  • Store the compound at –20°C in airtight, light-protected containers to prevent hydrolysis of the anilinocarbonyl group, as recommended for labile benzoic acid derivatives .
  • Use phosphate-buffered saline (pH 7.4) for solubility studies, and monitor stability via UV-Vis spectroscopy over 24-hour periods.
  • For cellular assays, include stability controls (e.g., LC-MS analysis of post-incubation samples) to confirm compound integrity .

Q. How to design molecular docking studies to evaluate interactions between this compound and target proteins?

  • Methodological Approach :

  • Prepare the ligand by optimizing its 3D structure using SIR97 for charge assignment and conformational analysis .
  • Select protein targets (e.g., carbonic anhydrase) based on structural homology to known benzoic acid inhibitors .
  • Use AutoDock Vina for docking simulations, focusing on key residues (e.g., Lys, Trp) identified in analogous quinoline derivatives . Validate results with molecular dynamics (MD) simulations to assess binding stability.

Data Analysis and Contradiction Management

Q. How to reconcile conflicting results in bioactivity studies across different research groups?

  • Methodological Approach :

  • Standardize assay protocols (e.g., fixed concentrations, cell lines) to minimize variability. For example, discrepancies in antimicrobial activity may arise from differences in bacterial strains or inoculum sizes.
  • Perform dose-response curves (IC50/EC50) and statistical meta-analysis (e.g., Forest plots) to identify outliers or trends.
  • Cross-reference with crystallographic data to confirm whether structural modifications (e.g., trifluoroethyl groups in related compounds) influence activity .

Q. What computational tools are suitable for predicting the physicochemical properties of this compound?

  • Methodological Approach :

  • Use ChemAxon or Schrödinger Suite to calculate logP (partition coefficient), pKa, and solubility. Validate predictions against experimental data from analogues like 4-(2-aminoethyl)benzoic acid .
  • Employ Gaussian or ORCA for DFT calculations to model electronic properties (e.g., HOMO-LUMO gaps) affecting reactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.